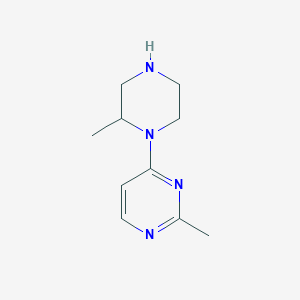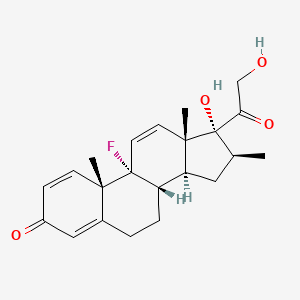
5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt: is a chromogenic substrate used primarily in molecular biology and biochemistry. It is hydrolyzed by the enzyme β-galactosidase to produce a blue precipitate, which is useful for various assays and detection methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt typically involves the bromination of indoxyl followed by glycosylation with galactose derivatives. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the compound’s consistency and effectiveness in various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: The primary reaction is hydrolysis by β-galactosidase, which cleaves the glycosidic bond to release 5-Bromo-3-indoxyl.
Oxidation and Reduction: While not commonly involved in its primary use, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: β-galactosidase enzyme, typically in a buffered solution.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces 5-Bromo-3-indoxyl, which forms a blue precipitate.
Oxidation and Reduction: Depending on the conditions, various brominated indoxyl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The compound is hydrolyzed by β-galactosidase, which cleaves the glycosidic bond between the galactose and indoxyl moieties. This reaction releases 5-Bromo-3-indoxyl, which then undergoes oxidation to form a blue precipitate. The molecular target is the β-galactosidase enzyme, and the pathway involves the enzymatic hydrolysis followed by oxidation .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside (X-Gal): Produces a blue precipitate but is less intense compared to 5-Bromo-3-indoxyl-beta-D-galactopyranoside-6-sulfate sodium salt.
5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside (Mag-Gal): Produces a red precipitate and is used for different staining applications.
Uniqueness: this compound is unique due to its high sensitivity and the intense blue color it produces, making it highly effective for various detection and assay methods .
Eigenschaften
Molekularformel |
C14H15BrNNaO9S |
|---|---|
Molekulargewicht |
476.23 g/mol |
IUPAC-Name |
sodium;[(3R,4R,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H16BrNO9S.Na/c15-6-1-2-8-7(3-6)9(4-16-8)24-14-13(19)12(18)11(17)10(25-14)5-23-26(20,21)22;/h1-4,10-14,16-19H,5H2,(H,20,21,22);/q;+1/p-1/t10?,11-,12+,13+,14+;/m0./s1 |
InChI-Schlüssel |
DOGBBGMOQCPTKH-QGUIXOCFSA-M |
Isomerische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@@H]([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)

![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)




![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)



![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13441610.png)
